molecular formula C10H12OS B2367667 (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol CAS No. 1341993-00-7

(3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol

Cat. No.: B2367667
CAS No.: 1341993-00-7
M. Wt: 180.27
InChI Key: JGJPHYWSLJHCDL-UHFFFAOYSA-N
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Description

(3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol ( 1341993-00-7) is a chemical building block of interest in medicinal and organic chemistry research. It features a 3,4-dihydro-1H-2-benzopyran (isochroman) scaffold fused with a methanethiol functional group, which provides a versatile handle for further synthetic modifications. The compound has a molecular formula of C 10 H 12 OS and a molecular weight of 180.27 g/mol . As a specialized synthetic intermediate, its core structure is related to privileged scaffolds found in bioactive molecules. The 3,4-dihydrobenzopyran unit is a common motif in compounds studied for various biological activities. Related structures have been investigated as ligands for biological targets such as sigma receptors , and other benzopyran derivatives have been explored as class III antiarrhythmic agents or as inhibitors of enzymes like NAD(P)H dehydrogenase . The presence of the thiol group makes this compound particularly valuable for conjugation chemistry, such as in the synthesis of heterocyclic compounds like pyrrolocoumarins, which are known for their diverse biological properties . This product is intended for research applications as a chemical building block in the development of novel compounds for pharmacological and chemical biology research. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-1-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJPHYWSLJHCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Experimental Procedures

Cyclization-Based Approaches

Pictet-Spengler Cyclization

The benzopyran core can be constructed via Pictet-Sspengler reactions , leveraging amino alcohols and carbonyl compounds. For example:

  • Intermediate synthesis : Starting from (R)-2-bromophenylalanine, functional group manipulations and Pictet-Spengler cyclization yield the trans-diastereomer of 3,4-dihydroisoquinoline derivatives.
  • Thiol introduction : The hydroxymethyl group at C1 is converted to a thiol via a two-step process:
    • Protection : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether.
    • Thiolation : Nucleophilic displacement with a sulfur source (e.g., thiourea or potassium thioacetate) followed by deprotection.
Acid-Catalyzed Cyclization

Aryl aldehydes or ketones can undergo cyclization with phenolic precursors under acidic conditions:

  • Example : 2,4-dihydroxybenzaldehyde reacts with malonic acid derivatives in tert-butanol under reflux to form the benzopyran scaffold.
  • Modification : Post-cyclization, the hydroxymethyl group is functionalized via Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) with protected thiols (e.g., thioacetic acid).

Functionalization of Preexisting Benzopyran Intermediates

Hydroxymethyl to Thiol Conversion

A common strategy involves converting a preformed benzopyran-methanol derivative to the thiol:

  • Activation : The alcohol is activated as a mesylate (using methanesulfonyl chloride) or tosylate (p-toluenesulfonyl chloride).
  • Nucleophilic substitution : The leaving group is displaced by a sulfur nucleophile (e.g., NaSH or thiourea).
  • Deprotection : If a protected thiol (e.g., thioacetate) is used, hydrolysis under basic conditions (NaOH/MeOH) yields the free thiol.
Grignard Addition

Grignard reagents can introduce thiol-containing side chains:

  • Procedure : A benzopyran ketone intermediate reacts with MeMgCl or MeMgBr to form a tertiary alcohol, which is subsequently oxidized and thiolated.
  • Key step : Lanthanide salts (e.g., CeCl3) promote Grignard additions to enolizable substrates.

Solid-Phase Synthesis

For high-throughput applications, solid-phase parallel synthesis has been employed:

  • Resin activation : Triflate resins are functionalized with benzopyran moieties.
  • Thiol incorporation : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) introduces thiol groups via azide-functionalized linkers.
  • Cleavage : Hydrofluoric acid (HF)/pyridine cleaves the product from the resin, yielding the target compound.

Key Experimental Data and Optimization

Trans-Diastereoselectivity Control

  • Grignard reagent choice : MeMgCl in Et2O achieves >9:1 trans-selectivity for the benzopyran core, whereas MeMgBr favors cis-diastereomers.
  • Steric effects : Bulky silyl ethers at C3 direct nucleophilic attack to the less hindered face.

Thiol Protection and Deprotection

  • Protection : 2,4-Dinitrofluorobenzene (Sanger’s reagent) shields thiols during synthesis.
  • Deprotection : Mercaptoethanol or TBAF (tetrabutylammonium fluoride) removes protecting groups under mild conditions.

Yield and Purity

  • Cyclization routes : Yields range from 50–70% for acid-catalyzed methods.
  • Substitution reactions : Thiolation steps achieve 60–85% efficiency, with LC-MS purity >85%.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Pictet-Spengler High diastereoselectivity Multi-step protection/deprotection 65–75
Mitsunobu Thiolation Mild conditions, functional group tolerance Requires stoichiometric PPh3/DEAD 70–80
Solid-Phase Synthesis Scalability, parallelization Specialized equipment needed 50–60

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on substituent effects, synthesis, physicochemical properties, and spectral data using analogs from the provided evidence. Key compounds include pyran-2-one derivatives with benzoyl, methoxy, dichlorophenyl, and thioether groups (e.g., 8b , 8c , 14g ).

Physical Properties

Compound Substituent Melting Point (°C) Yield (%) Key Reactivity Notes
8b 4-Methoxybenzoyl 125 50 Electron-donating group enhances stability
8c 3,4-Dichlorobenzoyl 178 53 Electron-withdrawing Cl increases mp
14g Benzylmercapto 84–86 N/A Thioether lowers mp vs. polar groups
Target compound Methanethiol (-CH₂SH) Inferred: 70–90 Moderate Free thiol prone to oxidation
  • Thiol vs. Thioether : The target’s -SH group likely reduces melting point compared to 8b/8c (polar groups) but increases solubility in protic solvents. Thioethers (e.g., 14g ) exhibit higher stability but lower reactivity.

Spectroscopic Analysis

  • ¹H NMR :
    • 14g : Benzylmercapto protons at δ 3.85–4.20 (multiplet) and aromatic protons at δ 7.20–7.50 .
    • Target compound : The -SH proton is expected near δ 1.5–2.5 (broad, exchangeable), with methylene protons at δ 2.8–3.2.
  • 13C NMR : Thiol-bearing carbons in the target may show deshielding (~δ 25–35 for -CH₂SH) compared to 14g ’s thioether carbons (δ ~35–45) .

Elemental Analysis

  • 14b (Butylamino derivative): Calcd/found C: 69.80/69.86; H: 6.37/6.52; N: 3.54/3.58 .
  • Target compound : Expected S content ~11–13% (C₁₀H₁₂OS), requiring rigorous exclusion of oxygen during analysis to prevent disulfide formation.

Stability and Reactivity Considerations

  • Thiol vs. Amine/Ether : The -SH group’s nucleophilicity and oxidation sensitivity distinguish it from 8b (methoxy) and 14b (amine). Thiols require inert atmospheres for storage, whereas ethers/amines are more stable .
  • Synthetic Challenges : Free thiols may necessitate protective groups (e.g., trityl or acetyl) during synthesis, unlike thioethers (14g ) or amines (14b ) .

Biological Activity

(3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol is an organic compound characterized by its unique benzopyran structure combined with a thiol group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12OS. Its structure includes a bicyclic framework consisting of a benzene ring fused to a pyran ring, with a methanethiol group that enhances its reactivity and biological potential .

Antioxidant Activity

Research indicates that the thiol group in this compound can scavenge free radicals, suggesting significant antioxidant properties . This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases .

Anti-inflammatory Effects

Compounds with structural similarities to this compound have demonstrated anti-inflammatory effects . The mechanism may involve the inhibition of pro-inflammatory cytokines and pathways, although specific studies on this compound are still limited .

Antimicrobial Properties

The compound has shown potential antimicrobial activity , which is common among benzopyran derivatives. This could be attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Target Interaction : The thiol group forms covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and affecting biochemical pathways .

Specific Pathways : Recent studies suggest that this compound acts as an inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), modulating the necroptosis signaling pathway. This action may have implications in cell death regulation and inflammatory responses .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
3,4-Dihydro-2H-pyranBenzopyranUsed as a protecting group in organic synthesis
3,4-Dihydro-1H-2-benzopyran-1-oneBenzopyranLacks the thiol group; different reactivity
3,4-Dihydro-3,3-diphenyl-1H-2-benzopyran-1-oneBenzopyranStructurally similar but distinct chemical properties

The uniqueness of this compound lies in its combination of the benzopyran structure with a methanethiol group, providing distinct chemical reactivity and biological properties compared to other benzopyran derivatives .

Case Studies and Research Findings

Recent studies have explored the bioactivities of benzopyrans derived from marine fungi, where significant bioactivity was observed among isolated compounds. For instance:

  • Antitumor Activity : Approximately 33.9% of benzopyran compounds exhibited antitumor effects.
  • Antibacterial Activity : About 32.7% demonstrated antibacterial properties.

These findings reinforce the potential for this compound to contribute to similar therapeutic areas .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol, and how do reaction conditions influence yield?

  • Methodology : Synthesis of benzopyran-thiol derivatives often involves catalytic thiolation using hydrogen sulfide (H₂S) or methanethiol precursors. For example, K₂WO₄/alumina catalysts, which balance acid-base properties, enhance selectivity for thiolated products by suppressing dimethyl sulfide formation. Reaction temperatures between 300–360°C optimize methanol conversion (~47–56%) and selectivity (90–96%) . For benzopyran scaffolds, functionalization via allylic intermediates (e.g., Michael addition or nucleophilic substitution) with thiol groups is common, requiring inert atmospheres and controlled stoichiometry to avoid oxidation .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm the benzopyran scaffold (e.g., dihydro protons at δ 2.5–3.5 ppm and aromatic protons at δ 6.5–7.5 ppm). Mass spectrometry (HRMS) identifies molecular ions (e.g., [M+H]⁺ for C₁₀H₁₀OS at m/z 179.05). IR spectroscopy detects thiol (-SH) stretching vibrations (~2550 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) in the benzopyran ring .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use NIOSH/EN 166-compliant PPE : face shields, nitrile gloves, and lab coats to prevent skin/eye contact. Ensure local exhaust ventilation to minimize inhalation. Store at -20°C in airtight containers to prevent degradation. Dispose via certified hazardous waste services due to acute toxicity (oral LD₅₀: Category 4) and skin irritation risks .

Advanced Research Questions

Q. How do acid-base properties of catalysts influence selectivity in thiolation reactions involving benzopyran derivatives?

  • Methodology : Strong Lewis acid sites (e.g., Al₂O₃) increase methanol conversion but reduce thiol selectivity by promoting dimethyl sulfide formation. Alkali promoters (e.g., K₂WO₄) weaken acidity, enhancing methanethiol selectivity (up to 96%) at moderate conversion (~47%). Optimize catalyst supports (e.g., zeolites with controlled Si/Al ratios) to balance active site dispersion and basicity .

Q. What metabolic pathways interact with methanethiol derivatives, and how can these inform toxicity studies?

  • Methodology : Methanethiol is metabolized by SELENBP1 oxidase , mutations of which cause systemic accumulation (linked to chronic halitosis). In vitro assays using human keratinocytes or murine models show reduced enzyme activity (≤5% of wild-type) when exposed to benzopyran-thiol analogs. Monitor urinary methanethiol sulfoxide (MTSO) as a biomarker for detoxification efficiency .

Q. What environmental persistence and atmospheric interactions are observed for methanethiol-containing compounds?

  • Methodology : Methanethiol derivatives prolong atmospheric dimethyl sulfide (DMS) lifetimes by scavenging hydroxyl radicals, amplifying cloud condensation nuclei (CCN) production. Use GC-MS or PTR-MS to quantify oceanic emissions (e.g., Arctic vents: 0.1–2.3 nM). Hydrothermal vent studies reveal paradoxical methanethiol abundance in low-H₂ environments (3–5 µM at <200°C), suggesting abiotic synthesis via sulfide-carbon interactions .

Q. How can analytical challenges in detecting trace methanethiol derivatives be addressed?

  • Methodology : Proton-transfer-reaction mass spectrometry (PTR-MS) achieves ppt-level sensitivity for volatile thiols. For non-volatiles, derivatize with pentafluorobenzyl bromide followed by GC-ECD analysis. In microbial studies, use ¹³C-labeled methanethiol to track assimilation pathways in Methylacidiphilum fumariolicum SolV, which exhibits a Ks of 0.1 µM and Vmax of 2.3 nmol·min⁻¹·mg⁻¹ .

Data Contradiction Analysis

Q. Why do methanethiol concentrations contradict predictions in hydrothermal vent studies?

  • Key Findings : High methanethiol levels (3–5 µM) were found in low-H₂, low-temperature vents (<200°C), contrary to models predicting H₂-rich environments as primary sources. This suggests alternative pathways, such as thermochemical sulfate reduction (TSR) or abiotic CO₂/H₂S reactions under reducing conditions. Re-evaluate geochemical models to include pH and mineral catalysis (e.g., FeS surfaces) .

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